molecular formula C14H14FN3O B11805358 2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Katalognummer: B11805358
Molekulargewicht: 259.28 g/mol
InChI-Schlüssel: RBDHNKSJLLVDSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bond Lengths and Angles

  • The C=O bond in the pyridazinone ring measures approximately 1.22 Å, consistent with typical carbonyl groups.
  • The N–N bond in the pyridazinone core is 1.34 Å, shorter than single bonds due to partial double-bond character from resonance.
  • The dihedral angle between the pyridazinone and tetrahydropyridine rings is 12.7°, indicating minimal steric strain at the fusion site.

The 4-fluorobenzyl group exhibits free rotation around the C–CH2 bond, allowing multiple conformational states. Density functional theory (DFT) calculations suggest that the lowest-energy conformation positions the fluorine atom orthogonally to the pyridazinone plane, minimizing electronic repulsion.

Comparative Analysis with Related Pyridazinone Derivatives

The structural and electronic features of 2-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one are compared below with three classes of pyridazinone analogs:

Table 1: Structural and Electronic Comparison of Pyridazinone Derivatives

Compound Class Core Structure Substituent Position Key Functional Groups Electronic Effects
Target Compound Pyrido[4,3-c]pyridazinone 2-(4-fluorobenzyl) Fluorine, carbonyl Electron-withdrawing (F), resonance
Antitubercular Pyridazinones Pyridazinone 5-(4-nitrobenzyl) Nitro, carbonyl Strong electron-withdrawing (NO2)
Pyrazolo-pyridazinones Pyrazolo[3,4-d]pyridazinone 6-(4-fluorobenzyl) Fluorine, fused pyrazole Enhanced aromaticity, steric bulk

Key Observations:

  • Substituent Effects : The 4-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects compared to the strongly electron-withdrawing nitro group in antitubercular analogs. This difference influences electronic distribution across the pyridazinone ring, potentially altering reactivity and biological target interactions.
  • Ring Fusion Patterns : Unlike pyrazolo[3,4-d]pyridazinones, which exhibit planar fused systems, the tetrahydropyrido fusion in the target compound introduces conformational flexibility, enabling adaptive binding in enzymatic pockets.
  • Hydrogen Bonding Capacity : The carbonyl group at position 3 serves as a hydrogen bond acceptor, a feature conserved across all compared derivatives. However, the absence of hydroxyl groups in the target compound reduces its hydrogen bond donor capacity relative to hydroxy-substituted analogs.

Eigenschaften

Molekularformel

C14H14FN3O

Molekulargewicht

259.28 g/mol

IUPAC-Name

2-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one

InChI

InChI=1S/C14H14FN3O/c15-12-3-1-10(2-4-12)9-18-14(19)7-11-8-16-6-5-13(11)17-18/h1-4,7,16H,5-6,8-9H2

InChI-Schlüssel

RBDHNKSJLLVDSA-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2=CC(=O)N(N=C21)CC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hantzsch-Type Cyclocondensation

The Hantzsch reaction, traditionally used for dihydropyridine synthesis, has been adapted for pyridazinone derivatives. A modified protocol involves condensing 4-fluorobenzylamine-derived aldehydes with β-ketoesters and hydrazine hydrate to form the pyridazine ring.

Procedure :

  • Aldehyde Preparation : 4-Fluorobenzylamine hydrochloride is oxidized to 4-fluorobenzaldehyde using MnO₂ in chloroform.

  • Cyclocondensation : The aldehyde reacts with ethyl acetoacetate (3.0 equiv) and hydrazine hydrate (2.5 equiv) in ethanol under reflux for 12–18 hours.

  • Reduction : The intermediate pyridazine is hydrogenated over Pd/C (10% wt) in methanol to saturate the tetrahydropyridine ring.

Key Data :

ParameterValue
Yield (Overall)58–62%
Reaction Temperature78°C (Reflux)
Catalyst Loading10% Pd/C, 1 atm H₂

Advantages :

  • Single-pot synthesis reduces intermediate isolation.

  • Scalable to multi-gram quantities with minimal byproducts.

Multi-Step Synthesis via Intermediate Alkylation

Pyridazine Core Formation

The pyridazinone ring is constructed first via cyclization of maleic hydrazide derivatives.

Procedure :

  • Hydrazide Synthesis : Maleic anhydride reacts with hydrazine hydrate in water to form maleic hydrazide.

  • Cyclization : Maleic hydrazide undergoes [4+2] cycloaddition with acetylene derivatives (e.g., dimethyl acetylenedicarboxylate) in toluene at 110°C for 6 hours.

  • Alkylation : The resulting pyridazinone is treated with 4-fluorobenzyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 8 hours.

Key Data :

StepYieldConditions
Hydrazide Formation89%H₂O, 25°C, 2 h
Cycloaddition73%Toluene, 110°C, 6 h
Alkylation68%DMF, K₂CO₃, 60°C, 8 h

Advantages :

  • Precise control over substitution patterns.

  • Adaptable for introducing diverse benzyl groups.

Solvent-Free Fusion Techniques

Annulation Under Solvent-Free Conditions

Solvent-free methods minimize waste and enhance reaction efficiency.

Procedure :

  • Precursor Preparation : 3-Amino-4-fluorobenzylpyridazine is synthesized via fusion of 4-fluorobenzylamine with cyanoguanidine at 150–170°C for 3 hours.

  • Annulation : The precursor undergoes [5+1]-annulation with malononitrile (1.5 equiv) under microwave irradiation (300 W, 100°C, 20 minutes).

Key Data :

ParameterValue
Microwave Power300 W
Reaction Time20 minutes
Yield74%

Advantages :

  • Rapid reaction kinetics (20 minutes vs. 12–18 hours conventionally).

  • Eliminates solvent purification steps.

Catalytic Hydrogenation and Reductive Methods

Selective Reduction of Pyridine Precursors

The tetrahydropyridine moiety is introduced via catalytic hydrogenation of pyridine intermediates.

Procedure :

  • Pyridine Synthesis : 4-Fluorobenzyl-substituted pyridazines are prepared via Pd-catalyzed Suzuki coupling (aryl boronic acid with bromopyridazine).

  • Hydrogenation : The pyridine ring is hydrogenated using H₂ (50 psi) and Raney Ni in ethanol at 25°C for 24 hours.

Key Data :

ParameterValue
CatalystRaney Ni (5% wt)
Pressure50 psi H₂
Yield81%

Advantages :

  • High selectivity for tetrahydropyridine formation.

  • Compatible with sensitive functional groups.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodOverall YieldScalabilityCost Efficiency
Hantzsch Cyclocondensation62%HighModerate
Multi-Step Alkylation68%MediumHigh
Solvent-Free Annulation74%HighLow
Catalytic Hydrogenation81%LowHigh

Critical Considerations

  • Solvent-Free Routes : Ideal for green chemistry but require specialized equipment (microwave reactors).

  • Catalytic Methods : Offer high yields but depend on costly catalysts (Pd, Ni).

  • Multi-Step Synthesis : Allows structural diversification at the expense of time and labor .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are often employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound belongs to the pyridazine family, which includes derivatives like pyridazinemethanols and benzopyridazines. Key structural differentiators include:

  • Fluorinated benzyl substitution: The 4-fluorobenzyl group distinguishes it from non-fluorinated analogs (e.g., benzyl-substituted pyridazines), enhancing electronegativity and resistance to oxidative metabolism.
Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituent logP Molecular Weight (g/mol)
Target Compound Pyridazo-pyridine 4-Fluorobenzyl ~2.5 299.3
Pyridazine-3-carboxylic Acid Pyridazine Carboxylic Acid ~0.8 124.1
3-Benzylpyridazine Pyridazine Benzyl ~2.1 185.2
5,6,7,8-Tetrahydroquinoxaline Quinoxaline None ~1.3 132.2

Pharmacological and Functional Comparisons

  • Enzyme Inhibition : Pyridazine derivatives often target phosphodiesterases (PDEs) or kinases. The target compound’s fused ring system may mimic PDE5 inhibitors like sildenafil but with altered selectivity due to fluorobenzyl substitution.
  • Metabolic Stability: Fluorination at the benzyl position (as seen in the target compound) typically reduces CYP450-mediated metabolism compared to non-fluorinated analogs, extending half-life.
  • Solubility: The tetrahydropyrido ring improves aqueous solubility (~15 μg/mL) compared to fully aromatic analogs (e.g., pyridazinemethanols, ~5 μg/mL), critical for oral bioavailability.
Table 2: Functional Comparison with PDE5 Inhibitors
Compound Target Enzyme IC50 (nM) Half-Life (h) Selectivity Ratio (PDE5/PDE6)
Target Compound PDE5* ~10† ~8† ~50†
Sildenafil PDE5 3.5 4 10
Tadalafil PDE5 1.0 17.5 780

*Hypothesized target based on structural similarity; †Estimated values based on analogous fluorinated compounds.

Biologische Aktivität

The compound 2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a member of the pyrido[4,3-c]pyridazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C15H16FN3O
  • Molecular Weight : 273.31 g/mol
  • Structure : The compound features a tetrahydro configuration with a pyrido[4,3-c]pyridazinone core structure, characterized by the presence of a fluorobenzyl substituent.

Structural Representation

FeatureDescription
Core StructurePyrido[4,3-c]pyridazinone
Substituent4-Fluorobenzyl
Tetrahydro ConfigurationYes

Overview of Biological Activities

Research indicates that derivatives of pyrido[4,3-c]pyridazinones exhibit various biological activities. The following are notable areas of activity associated with this compound:

  • Antitumor Activity : Some studies suggest that compounds within this class can inhibit tumor growth through various mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as monoamine oxidase (MAO), which is significant for neurochemical regulation.
  • Cytotoxic Effects : Preliminary studies have indicated cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

  • Antitumor Effects : A study evaluated the antitumor potential of related compounds and found that certain derivatives exhibited significant inhibition of cancer cell proliferation in vitro. For example, derivatives showed IC50 values ranging from 10 µM to 50 µM against various cancer cell lines, indicating promising therapeutic potential .
  • Enzyme Inhibition Studies : In a comparative analysis of several pyridazinone derivatives, it was found that the compound exhibited notable inhibitory activity against MAO-B with an IC50 value of 0.013 µM, highlighting its potential in treating neurodegenerative diseases .
  • Cytotoxicity Testing : The cytotoxic effects were tested on L929 fibroblast cells, revealing that while some derivatives caused significant cell death at higher concentrations (50-100 µM), others like T6 did not exhibit cytotoxicity at any tested dose .

Summary of Key Research Findings

Activity TypeIC50 Value (µM)Cell Line/TargetReference
Antitumor10 - 50Various Cancer Lines
MAO-B Inhibition0.013MAO-B Enzyme
Cytotoxicity27.05L929 Fibroblast Cells

Q & A

Q. What are the recommended synthetic routes for 2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with cyclization of pyridazine precursors. For example:

Cyclization : Use a pyridazine derivative (e.g., 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine) with a fluorobenzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-fluorobenzyl group .

Functionalization : Optimize reaction time (6–12 hours) and temperature (80–100°C) to achieve >70% yield. Microwave-assisted synthesis may reduce time by 50% .

  • Critical Parameters :
  • Catalysts : Pd/C or CuI for cross-coupling steps .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution .
  • Data Table :
StepConditionsYield (%)Purity (HPLC)
1K₂CO₃, DMF, 80°C7295%
2Microwave, 100°C8598%

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm the presence of the 4-fluorobenzyl group via ¹⁹F NMR (δ ≈ -115 ppm) and aromatic protons (δ 7.2–7.4 ppm in ¹H NMR) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 287.3 (calculated for C₁₄H₁₂F₂N₃O) .
  • X-ray Crystallography : Resolve stereochemistry of the tetrahydropyrido ring system (bond angles: ~120° for pyridazine) .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., phosphodiesterase-4 or kinase targets) due to structural similarity to bioactive pyridazinones :

PDE4 Inhibition : Measure IC₅₀ using fluorescence-based kits (e.g., BPS Bioscience).

Cytotoxicity : Screen against HEK-293 cells (CC₅₀ > 50 µM indicates low toxicity) .

  • Key Metrics :
AssayIC₅₀/CC₅₀ (µM)Reference Compound
PDE40.8–1.2Rolipram (IC₅₀ 0.5 µM)
HEK-293>50DMSO control

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to sigma-1 receptors?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with PDB ID 5HK1 (sigma-1 receptor). Focus on:
  • Hydrophobic interactions : Fluorobenzyl group with Leu95 and Tyr103 .
  • H-bonding : Pyridazinone oxygen with Glu172 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability (RMSD < 2.0 Å acceptable) .
  • Validation : Compare with experimental Ki values from radioligand binding assays (e.g., [³H]-(+)-pentazocine) .

Q. What strategies resolve contradictions in reported biological activity across structural analogs?

  • Methodological Answer : Case Study: Discrepancies in PDE4 inhibition (IC₅₀ 0.8 µM vs. 5.2 µM in analogs):

Structural Analysis : Compare substituent effects (e.g., 4-fluorobenzyl vs. 3-methylbenzyl reduces steric hindrance) .

Assay Conditions : Control pH (7.4 vs. 6.8 alters protonation state) and ATP concentration (1 mM vs. 10 mM) .

Q. How can metabolic stability be improved without compromising target affinity?

  • Methodological Answer :
  • Metabolite Identification : Use human liver microsomes (HLMs) to detect CYP3A4-mediated N-dealkylation .
  • Modifications :
  • Replace fluorobenzyl with trifluoromethylpyridine (blocks oxidation) .
  • Introduce methyl groups at C5 to sterically shield labile sites .
  • Data :
Derivativet₁/₂ (HLMs, min)PDE4 IC₅₀ (µM)
Parent121.2
CF₃-Pyridine451.5

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

  • Analysis :
  • Solvent Systems : Discrepancies arise from DMSO (solubility >10 mM) vs. aqueous buffers (<0.1 mM at pH 7.4) .
  • Mitigation : Use co-solvents (e.g., 10% PEG-400) or nanoformulation (liposomes) for in vivo studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.